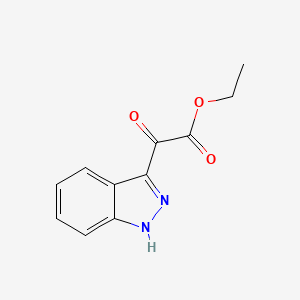
ethyl 2-(1H-indazol-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals targeting various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Indazole: The parent compound with a similar bicyclic structure.
Ethyl 2-(1H-indazol-3-yl)-2-hydroxyacetate: A hydroxylated derivative with different chemical properties.
1H-Indazole-3-carboxylic acid: Another indazole derivative with a carboxyl group instead of an ester.
Uniqueness: Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing targeted pharmaceuticals and studying its effects in various biological systems .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 2-(1H-indazol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)9-7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
OWFIMDOKHFUAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=NNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















